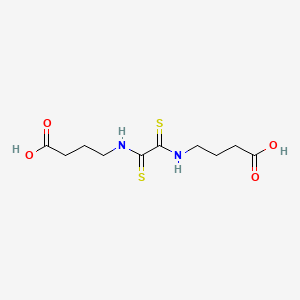
N,N'-Bis(3-carboxypropyl) dithiooxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(3-carboxypropyl) dithiooxamide is a chemical compound with the molecular formula C10H16N2O6S4 It is known for its unique structure, which includes two carboxypropyl groups attached to a dithiooxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-carboxypropyl) dithiooxamide can be achieved through several methods. This reaction typically takes place in dimethylformamide (DMF) and yields the desired product in 30-70% yields with a 100% conversion of tetrachloroethylene .
Industrial Production Methods
Industrial production of N,N’-Bis(3-carboxypropyl) dithiooxamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(3-carboxypropyl) dithiooxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the carboxypropyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Aplicaciones Científicas De Investigación
N,N’-Bis(3-carboxypropyl) dithiooxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes. These complexes are studied for their catalytic properties and potential use in various chemical reactions.
Biology: The compound has been investigated for its potential as an antibacterial agent. Its ability to form stable complexes with metal ions makes it useful in biological assays and detection methods.
Medicine: Research has explored its potential as a cytostatic agent, particularly in the form of metal complexes. These complexes may have applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(3-carboxypropyl) dithiooxamide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to their observed effects. For example, in biological systems, the compound may inhibit the activity of certain enzymes by chelating metal ions required for their function .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(carboxymethyl) dithiooxamide: This compound has similar structural features but with carboxymethyl groups instead of carboxypropyl groups.
N,N’-Bis(2-hydroxyethyl) dithiooxamide: Another related compound with hydroxyethyl groups.
Uniqueness
N,N’-Bis(3-carboxypropyl) dithiooxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
63904-88-1 |
|---|---|
Fórmula molecular |
C10H16N2O4S2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
4-[[2-(3-carboxypropylamino)-2-sulfanylideneethanethioyl]amino]butanoic acid |
InChI |
InChI=1S/C10H16N2O4S2/c13-7(14)3-1-5-11-9(17)10(18)12-6-2-4-8(15)16/h1-6H2,(H,11,17)(H,12,18)(H,13,14)(H,15,16) |
Clave InChI |
CCQRMRYGYNHBCP-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)CNC(=S)C(=S)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


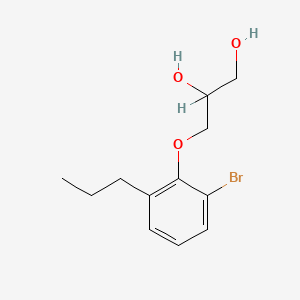

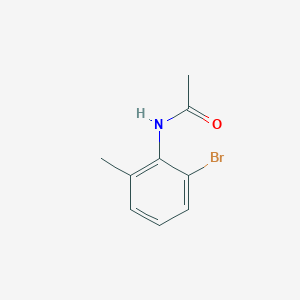
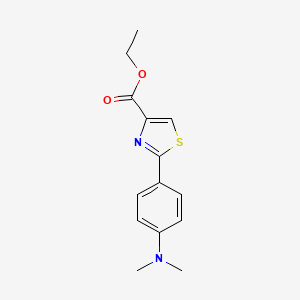
amino}methyl)furan-3-carboxylate](/img/structure/B13935784.png)
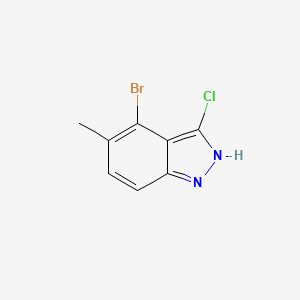
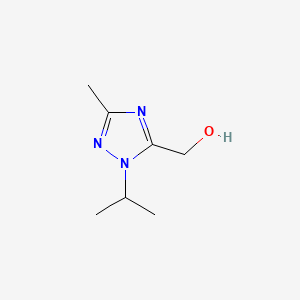
![Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13935805.png)
![4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13935815.png)
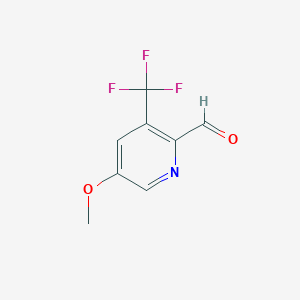
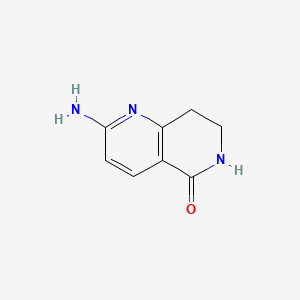

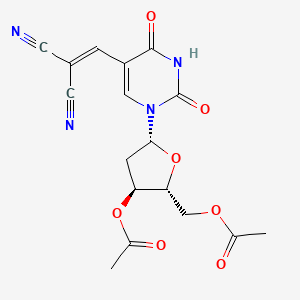
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
